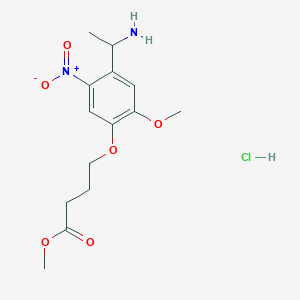
Methyl 4-(4-(1-aminoethyl)-2-methoxy-5-nitrophenoxy)butanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. They are derived from ammonia (NH3) by replacement of one or more hydrogen atoms by organic groups . The compound you mentioned seems to be a complex amine with multiple functional groups.
Synthesis Analysis
The synthesis of amines involves several methods including alkylation of ammonia, reduction of nitriles, amides, nitro compounds, and reductive amination of aldehydes and ketones . The specific synthesis pathway for your compound would depend on the starting materials and the specific structure of the final product.Molecular Structure Analysis
The molecular structure of amines is based on the nitrogen atom. Primary amines have one alkyl (or aryl) group on the nitrogen atom, secondary amines have two, and tertiary amines have three . The specific structure of your compound would need to be determined through techniques such as NMR spectroscopy, X-ray crystallography, or computational chemistry.Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation. They can also participate in condensation reactions to form amides . The specific reactions that your compound can undergo would depend on its specific structure.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Amines generally have higher boiling points than hydrocarbons of similar molecular weight, and they can participate in hydrogen bonding . The specific properties of your compound would need to be determined experimentally.科学的研究の応用
Synthesis and Chemical Properties
Chemical Synthesis and Drug Development : The compound has been explored in the context of synthesizing key intermediates for drug development. For example, its structural motifs are found in processes for synthesizing antiviral and antimicrobial agents. One study outlines the synthesis of a key intermediate of the anti-HCV drug simeprevir, demonstrating the compound's role in creating therapeutically relevant molecules (An Chenhon, 2015).
Antimicrobial Activity : Derivatives containing the compound's structural features have been shown to exhibit antimicrobial activity. A study synthesized derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties from related acids and found that some of the synthesized compounds displayed good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger (Kristina Mickevičienė et al., 2015).
Organic Synthesis : The compound is used in organic synthesis, including the preparation of novel organic molecules with potential application in material science or as building blocks for further chemical synthesis. For instance, a study on the reaction of adamantan-2-amine with methyl 2-(4-allyl-2-methoxyphenoxy)acetate highlights the compound's utility in generating amides and esters resistant to aminolysis, showing its versatility in organic synthesis (I. Novakov et al., 2017).
Photopolymerization : In the context of material science, the compound has been implicated in the development of photoinitiated polymerization processes. A study discusses an alkoxyamine derivative bearing a chromophore group for use as a photoiniferter, indicative of its application in creating polymers through light-mediated reactions (Y. Guillaneuf et al., 2010).
Safety and Hazards
特性
IUPAC Name |
methyl 4-[4-(1-aminoethyl)-2-methoxy-5-nitrophenoxy]butanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O6.ClH/c1-9(15)10-7-12(20-2)13(8-11(10)16(18)19)22-6-4-5-14(17)21-3;/h7-9H,4-6,15H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDOKDCGFUIFHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)OC)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-3-Methyl-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]butanoic acid](/img/structure/B2864965.png)
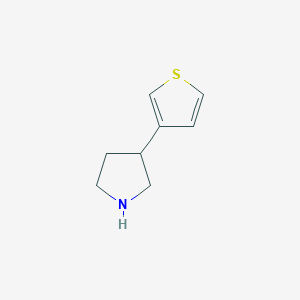
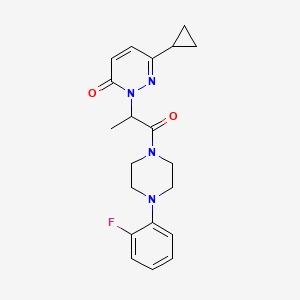
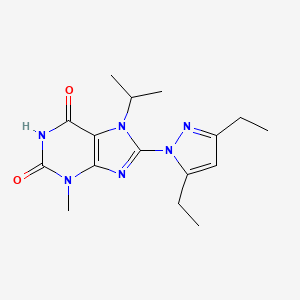

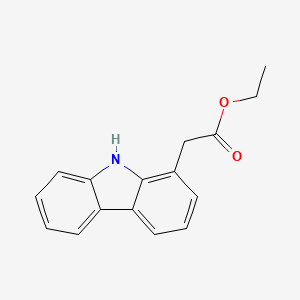

![Tert-butyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2864979.png)
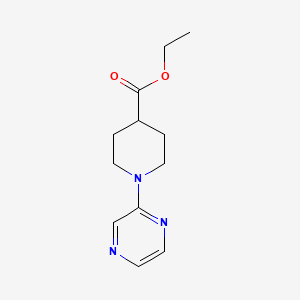
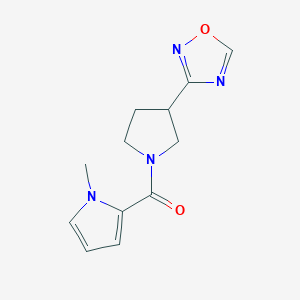
![(4-methoxy-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B2864983.png)
![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B2864985.png)

